N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide
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Overview
Description
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and an ethoxyphenyl group attached to a butenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 4-ethoxybenzaldehyde as the primary starting materials.
Formation of Intermediate: The reaction between 4-bromoaniline and 4-ethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide
- N-(4-fluorophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide
- N-(4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide
Uniqueness
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.
Biological Activity
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide, a compound belonging to the chalcone class, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with its mechanisms of action and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C18H16BrNO3 with a molecular weight of 374.23 g/mol. The compound features a conjugated system that enhances its interaction with various biological targets, making it a subject of interest for medicinal chemistry.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in the G1 phase, thereby preventing further division and proliferation.
- Apoptosis Induction : It has been observed to activate apoptotic pathways, leading to increased apoptosis in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Inhibition of Metastasis : The compound may inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies report that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It also shows antifungal properties against common fungal strains, suggesting its potential use as an antifungal agent.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing effectiveness in reducing inflammation markers in vitro and in vivo:
- Cytokine Modulation : It can modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : It can bind to specific receptors on cell surfaces, modulating signal transduction pathways that lead to altered cellular responses.
- Oxidative Stress Modulation : By influencing oxidative stress levels within cells, the compound can promote apoptosis in cancer cells while protecting normal cells from oxidative damage.
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vitro Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers.
- Animal Models : In vivo studies using murine models have demonstrated significant tumor growth inhibition when treated with this compound compared to control groups.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares similarities with other chalcone derivatives but exhibits unique properties due to the presence of the bromine atom:
Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
4-(4-fluorophenyl)-N-(4-chlorophenyl)-4-oxo-2-butenamide | Moderate | High | Moderate |
4-(4-methylphenyl)-N-(4-bromophenyl)-4-oxo-2-butenamide | Low | Moderate | Low |
Properties
IUPAC Name |
(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxobut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-2-23-16-9-3-13(4-10-16)17(21)11-12-18(22)20-15-7-5-14(19)6-8-15/h3-12H,2H2,1H3,(H,20,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSBCUAMAKWQSK-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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